molecular formula C19H17N5O2 B11335733 3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B11335733
M. Wt: 347.4 g/mol
InChI Key: NNBCFVOKBGOROQ-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with methyl groups and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the benzofuran core, followed by the introduction of the tetrazole group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that can be scaled up. These methods often focus on cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The tetrazole and benzofuran moieties can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or tetrazole rings.

Scientific Research Applications

3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological systems and as a probe for various biochemical processes.

    Medicine: The compound has potential therapeutic applications due to its unique structural features and biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The benzofuran core can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-substituted 1H-1,2,3,4-tetrazoles: These compounds share the tetrazole moiety and have similar biological activities.

    2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: This compound features multiple tetrazole groups and is used in high-energy materials.

Uniqueness

3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to the combination of the benzofuran core and the tetrazole moiety. This structural arrangement provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

3,4,6-trimethyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H17N5O2/c1-11-8-12(2)17-13(3)18(26-16(17)9-11)19(25)21-14-4-6-15(7-5-14)24-10-20-22-23-24/h4-10H,1-3H3,(H,21,25)

InChI Key

NNBCFVOKBGOROQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C)C

Origin of Product

United States

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